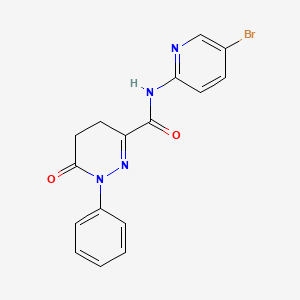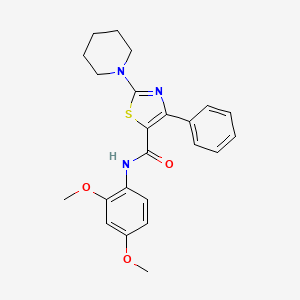
N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring fused with a pyridine ring, and it is substituted with a bromine atom at the 5-position of the pyridine ring, a phenyl group at the 1-position, and a carboxamide group at the 3-position. The presence of these functional groups and the heterocyclic structure endows the compound with unique chemical and biological properties.
Preparation Methods
The synthesis of N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5-bromo-2-aminopyridine and a suitable diketone can lead to the formation of the desired pyridazine ring. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require the presence of catalysts or reagents like triethylamine .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom at the 5-position of the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine: Research into the compound’s potential therapeutic effects includes its use as an anti-inflammatory, antimicrobial, or anticancer agent. .
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products to enhance their performance.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
The molecular pathways involved in the compound’s action depend on its specific interactions with biological targets. These pathways can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This compound features a similar bromopyridine moiety but differs in its overall structure and functional groups.
N-(5-Bromopyridyl-2)-2-bromoacetamide: Another bromopyridine derivative, this compound is used in the synthesis of various biologically active molecules.
(5-Bromopyridin-2-yl)methanol: This compound contains the bromopyridine moiety and a hydroxymethyl group, making it useful in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13BrN4O2 |
|---|---|
Molecular Weight |
373.20 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2/c17-11-6-8-14(18-10-11)19-16(23)13-7-9-15(22)21(20-13)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2,(H,18,19,23) |
InChI Key |
QBUKGVHKKSTNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=NC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12210053.png)
![6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12210054.png)

![2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12210069.png)
![2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12210073.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12210080.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide](/img/structure/B12210088.png)
![methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B12210090.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide](/img/structure/B12210098.png)
![3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol]](/img/structure/B12210106.png)
![1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B12210121.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide](/img/structure/B12210130.png)
![2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B12210139.png)
![N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B12210142.png)
